molecular formula C16H32N2O B11024014 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide

3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide

Cat. No.: B11024014
M. Wt: 268.44 g/mol
InChI Key: FNSFLYLGAHSSJV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-[3-(diethylamino)propyl]propanamide is an organic compound with the molecular formula C16H32N2O It is characterized by a cyclohexyl group attached to a propanamide backbone, which is further substituted with a diethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine, propionyl chloride, and diethylamine.

    Formation of Intermediate: Cyclohexylamine reacts with propionyl chloride to form N-cyclohexylpropanamide.

    Substitution Reaction: The intermediate N-cyclohexylpropanamide undergoes a substitution reaction with 3-chloropropylamine to form N-[3-(chloropropyl)]-N-cyclohexylpropanamide.

    Final Product Formation: The final step involves the reaction of N-[3-(chloropropyl)]-N-cyclohexylpropanamide with diethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where halogenated reagents can replace the diethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents like bromoethane (C2H5Br)

Major Products

    Oxidation: Carboxylic acids, amides

    Reduction: Amines

    Substitution: Various substituted amides

Scientific Research Applications

Chemistry

In chemistry, 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between amides and biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-N-[3-(4-morpholinyl)propyl]propanamide
  • 3-Cyclohexyl-N-[3-(dimethylamino)propyl]propanamide

Uniqueness

Compared to similar compounds, 3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide has a unique combination of hydrophobic and hydrophilic properties due to the cyclohexyl and diethylamino groups. This balance makes it particularly versatile in various applications, from medicinal chemistry to industrial processes.

Conclusion

This compound is a compound with significant potential in multiple fields. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial research. Understanding its properties and behavior can lead to the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C16H32N2O

Molecular Weight

268.44 g/mol

IUPAC Name

3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide

InChI

InChI=1S/C16H32N2O/c1-3-18(4-2)14-8-13-17-16(19)12-11-15-9-6-5-7-10-15/h15H,3-14H2,1-2H3,(H,17,19)

InChI Key

FNSFLYLGAHSSJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CCC1CCCCC1

Origin of Product

United States

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